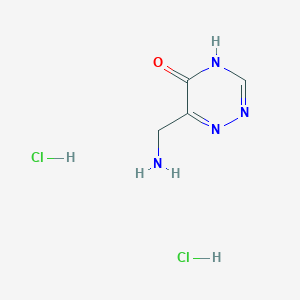

6-(aminomethyl)-2,5-dihydro-1,2,4-triazin-5-one dihydrochloride

Description

6-(Aminomethyl)-2,5-dihydro-1,2,4-triazin-5-one dihydrochloride is a triazinone derivative characterized by an aminomethyl substituent at the 6-position and a dihydrochloride salt form. The dihydrochloride moiety likely enhances aqueous solubility, making it advantageous for biological studies .

Properties

IUPAC Name |

6-(aminomethyl)-4H-1,2,4-triazin-5-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.2ClH/c5-1-3-4(9)6-2-7-8-3;;/h2H,1,5H2,(H,6,7,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEOFRARDGMIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(C(=O)N1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-2,5-dihydro-1,2,4-triazin-5-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminomethyl precursor with a triazine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-2,5-dihydro-1,2,4-triazin-5-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds.

Scientific Research Applications

6-(aminomethyl)-2,5-dihydro-1,2,4-triazin-5-one dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazine derivatives have shown efficacy.

Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-2,5-dihydro-1,2,4-triazin-5-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the triazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of triazinone derivatives are heavily influenced by substituents at the 3-, 4-, and 6-positions. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Diversity: The target compound’s 6-aminomethyl group contrasts with bulkier substituents (e.g., tert-butyl in CAS 33509-43-2) or aromatic moieties (e.g., pyridin-2-yloxy in ).

- Salt Forms : The dihydrochloride salt of the target compound differentiates it from neutral analogs (e.g., CAS 33509-43-2), enhancing solubility for in vitro assays .

Physicochemical and Commercial Considerations

- Availability: Limited commercial access to the target compound contrasts with readily available analogs like CAS 2137786-24-2 or CAS 33509-43-2, which are actively used in research .

Biological Activity

6-(Aminomethyl)-2,5-dihydro-1,2,4-triazin-5-one dihydrochloride (CAS Number: 1432679-09-8) is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antitubercular, and potential anticancer effects, supported by various studies and data.

- Molecular Formula : C₄H₈Cl₂N₄O

- Molecular Weight : 171.03 g/mol

- CAS Number : 1432679-09-8

Antimicrobial Activity

Research indicates that compounds similar to 6-(aminomethyl)-2,5-dihydro-1,2,4-triazin-5-one exhibit significant antimicrobial properties. A study highlighted the antibacterial effectiveness of various triazine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were notably low, suggesting high potency.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 6-(Aminomethyl)-2,5-dihydro-1,2,4-triazin-5-one | E. coli | 12.5 |

| S. aureus | 25 |

This table illustrates the promising antibacterial activity of the compound compared to established antibiotics.

Antitubercular Activity

The compound also shows potential as an antitubercular agent. In vitro studies have demonstrated its effectiveness against Mycobacterium smegmatis, with an MIC value of 50 µg/mL. This activity is comparable to that of standard antitubercular drugs like Rifampicin.

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is often influenced by their structural components. The presence of substituents on the phenyl ring has been shown to enhance antimicrobial efficacy. For instance, compounds with electron-withdrawing groups exhibited increased activity compared to those with electron-donating groups.

Study on Antimicrobial Efficacy

In a comparative study involving various triazine derivatives, researchers evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that modifications in the side chains could significantly alter the compounds' effectiveness.

Investigation into Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded interesting results. It was found to inhibit cell proliferation in certain cancer cell lines with an IC50 value in the micromolar range. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.